![molecular formula C16H15NO3S B5802497 2-[(2-oxo-2-phenylethyl)sulfinyl]-N-phenylacetamide](/img/structure/B5802497.png)
2-[(2-oxo-2-phenylethyl)sulfinyl]-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-oxo-2-phenylethyl)sulfinyl]-N-phenylacetamide, commonly known as modafinil, is a synthetic compound that has been extensively studied for its cognitive enhancing properties. Modafinil is a eugeroic drug that promotes wakefulness and alertness, and is believed to enhance cognitive function by increasing the levels of certain neurotransmitters in the brain.
Mécanisme D'action
The exact mechanism of action of modafinil is not fully understood, but it is believed to work by increasing the levels of certain neurotransmitters in the brain, such as dopamine, norepinephrine, and histamine. It is also thought to enhance the activity of certain brain regions involved in cognitive function, such as the prefrontal cortex.
Biochemical and Physiological Effects:
Modafinil has been shown to have a number of biochemical and physiological effects, including increased dopamine and norepinephrine release, enhanced cortical activity, and improved glucose metabolism in the brain. It has also been shown to increase heart rate and blood pressure, and may have some effects on the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
Modafinil has several advantages for use in lab experiments, including its well-characterized pharmacokinetics and safety profile, and its ability to enhance cognitive function in healthy individuals. However, there are also some limitations to its use, including potential confounding effects on other cognitive processes, and the need for careful control of dosage and administration.
Orientations Futures
There are many potential future directions for modafinil research, including further investigation of its mechanisms of action, exploration of its potential therapeutic applications in neurological disorders, and development of new analogues and derivatives with improved properties. Additionally, there is a need for more research on the long-term effects of modafinil use, particularly in healthy individuals.
Méthodes De Synthèse
Modafinil is synthesized from the precursor compound, diphenylmethylsulfinylacetamide, through a series of chemical reactions. The first step involves the conversion of diphenylmethylsulfinylacetamide to diphenylmethylsulfinyl chloride, which is then reacted with 2-aminopropan-1-one to produce modafinil.
Applications De Recherche Scientifique
Modafinil has been extensively studied for its cognitive enhancing properties, and has been shown to improve attention, memory, and executive function in healthy individuals. It has also been investigated for its potential therapeutic applications in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
2-phenacylsulfinyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c18-15(13-7-3-1-4-8-13)11-21(20)12-16(19)17-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSCVXYDCJRDDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CS(=O)CC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzoylmethylsulfinyl)acetanilide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



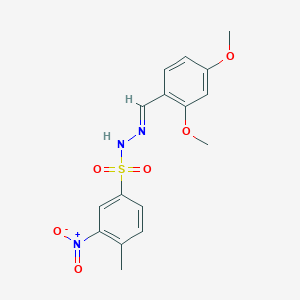
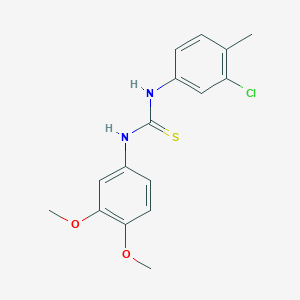
![1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5802432.png)
![N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5802442.png)
![2-{[4-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5802448.png)
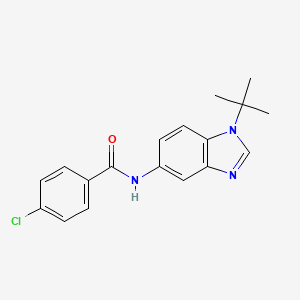
![5-[(3-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5802455.png)
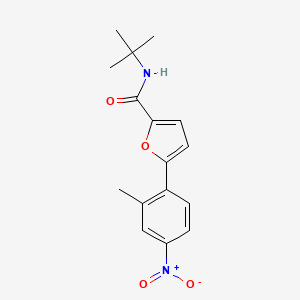
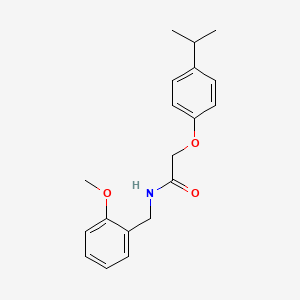
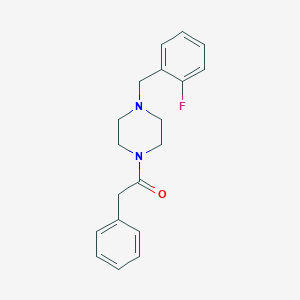
![[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetic acid](/img/structure/B5802495.png)
